molecular formula C21H26N4O2S B2990444 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034350-03-1

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2990444
CAS No.: 2034350-03-1
M. Wt: 398.53
InChI Key: AELKTPBLAUOVAO-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea (CAS 2034350-03-1) is a complex organic compound with a molecular formula of C21H26N4O2S and a molecular weight of 398.52 g/mol. It features a pyrazole core substituted with a thiophene group and is functionalized with a urea linker connected to a 4-methoxyphenethyl group . This structural architecture, particularly the urea moiety, is known to be significant in medicinal chemistry due to its capacity to form multiple hydrogen bonds with biological targets, a feature common in several FDA-approved anticancer drugs and compounds in clinical trials . The combination of the 3,5-dimethylpyrazole and the 4-methoxyphenethyl groups is anticipated to contribute to the molecule's metabolic stability and membrane permeability, while the thiophene substituent can influence its electronic properties and interactions with enzymes or receptors . The primary research value of this compound is in the field of oncology. It is structurally analogous to compounds investigated for their role in inhibiting serotonin receptor signaling, specifically the 5-hydroxytryptamine receptor 1D (HTR1D) . The HTR1D receptor has been identified as a novel therapeutic target, as its inhibition has been shown to decrease cancer cell viability. Research suggests that HTR1D inhibitors, particularly when used in combination with HTR1B inhibitors, represent a promising strategy for treating various cancers, including breast, liver, and lung cancer . This compound is intended for research applications such as in vitro cell viability assays, mechanism-of-action studies, and combination therapy screening. It is supplied as a solid and should be stored under appropriate conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-15-20(18-9-13-28-14-18)16(2)25(24-15)12-11-23-21(26)22-10-8-17-4-6-19(27-3)7-5-17/h4-7,9,13-14H,8,10-12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKTPBLAUOVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)NCCC2=CC=C(C=C2)OC)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S with a molecular weight of approximately 372.5 g/mol. The structure comprises:

  • Pyrazole Ring : Known for its role in various biological activities.
  • Thiophene Group : Enhances electronic properties and biological interactions.
  • Phenoxypropanamide Moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Its structural features allow it to bind effectively to these targets, modulating their activity and leading to desired biological effects.

Biological Activities

Research has indicated several key biological activities associated with this compound:

1. Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase) and LOX (Lipoxygenase). This suggests potential use in treating inflammatory diseases.

2. Anticancer Potential

Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression.

3. Antimicrobial Properties

Preliminary investigations indicate that this compound may possess antimicrobial activity against a range of pathogens, potentially making it useful in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerInduction of apoptosis, inhibition of proliferation
AntimicrobialActivity against various pathogens

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound on animal models induced with inflammation. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer drug.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include urea-linked heterocycles with aryl or heteroaryl substituents. Key comparisons are outlined below:

Feature Target Compound Compounds (e.g., 11a–11o) Compounds (4, 5)
Core Structure Pyrazole-thiophene hybrid Thiazole-piperazine hybrid Thiazole-pyrazole-triazole hybrid
Urea Substituents 4-Methoxyphenethyl Varied aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl, trifluoromethylphenyl) Fluorophenyl groups
Molecular Weight (Da) ~452 (calculated) 466–602 (ESI-MS data) Not reported
Synthetic Yield Not reported 83.7–88.2% High yields (crystallized from DMF)
Key Functional Groups Thiophene, methoxy, pyrazole Piperazinylmethyl, hydrazinyl-2-oxoethyl, halogenated/CF3 aryl groups Fluorophenyl, triazole, pyrazole

Physicochemical and Electronic Properties

  • Lipophilicity : The thiophene and 4-methoxyphenethyl groups in the target compound likely enhance lipophilicity compared to ’s thiazole-piperazine derivatives, which contain polar hydrazinyl-2-oxoethyl groups . This could influence membrane permeability and bioavailability.
  • Planarity : highlights that fluorophenyl-substituted thiazole-pyrazole systems exhibit partial planarity, a feature critical for π-π stacking in protein binding. The target compound’s thiophene moiety may introduce steric hindrance, reducing planarity compared to ’s structures .

Computational and Crystallographic Insights

  • Such methods could elucidate electronic effects of the thiophene and methoxy groups .
  • Crystallography: and describe SHELXL-refined structures of isostructural compounds.

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